Benzenesulfonic acid, 3,4,5-trihydroxy- Benzenesulfonic acid, 3,4,5-trihydroxy-
Brand Name: Vulcanchem
CAS No.: 5858-14-0
VCID: VC19738579
InChI: InChI=1S/C6H6O6S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,7-9H,(H,10,11,12)
SMILES:
Molecular Formula: C6H6O6S
Molecular Weight: 206.18 g/mol

Benzenesulfonic acid, 3,4,5-trihydroxy-

CAS No.: 5858-14-0

Cat. No.: VC19738579

Molecular Formula: C6H6O6S

Molecular Weight: 206.18 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 3,4,5-trihydroxy- - 5858-14-0

Specification

CAS No. 5858-14-0
Molecular Formula C6H6O6S
Molecular Weight 206.18 g/mol
IUPAC Name 3,4,5-trihydroxybenzenesulfonic acid
Standard InChI InChI=1S/C6H6O6S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,7-9H,(H,10,11,12)
Standard InChI Key VCNCOKVOWKMRGJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Benzenesulfonic acid, 3,4,5-trihydroxy- has the molecular formula C₆H₆O₆S and a molecular weight of 230.17 g/mol. Its IUPAC name is 3,4,5-trihydroxybenzenesulfonic acid, and it is structurally analogous to gallic acid (3,4,5-trihydroxybenzoic acid) but replaces the carboxylic acid group with a sulfonic acid moiety . The sulfonic acid group (-SO₃H) confers strong acidity, with a pKa of approximately -6, enabling it to act as a strong acid catalyst in organic reactions.

The compound crystallizes as white deliquescent crystals or a waxy solid, soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents such as diethyl ether. Spectroscopic characterization via FT-IR and NMR confirms the presence of hydroxyl (-OH) and sulfonic acid groups, with distinct peaks at 3400 cm⁻¹ (O-H stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) .

Synthesis and Manufacturing Processes

Conventional Sulfonation of Pyrogallol

The most widely reported synthesis involves the sulfonation of pyrogallol (1,2,3-trihydroxybenzene) using sodium sulfite (Na₂SO₃) under alkaline conditions :
Reaction:
C₆H₃(OH)₃+Na₂SO₃NaOH, H₂OC₆H₂(OH)₃SO₃Na+NaHSO₃\text{C₆H₃(OH)₃} + \text{Na₂SO₃} \xrightarrow{\text{NaOH, H₂O}} \text{C₆H₂(OH)₃SO₃Na} + \text{NaHSO₃}
This method yields the sodium salt of 3,4,5-trihydroxybenzenesulfonic acid (THBSA), which is acidified to obtain the free sulfonic acid. The reaction proceeds at 80–100°C for 6–8 hours, achieving a yield of 65–70% .

Alternative Routes

  • Electrophilic Aromatic Substitution: Direct sulfonation of 1,2,3-trihydroxybenzene with fuming sulfuric acid, though less common due to side reactions.

  • Enzymatic Oxidation: Preliminary studies suggest laccase-mediated oxidation of polyphenols in the presence of sulfite ions, offering a greener synthetic route .

Physicochemical Properties

Key properties of benzenesulfonic acid, 3,4,5-trihydroxy- are summarized below:

PropertyValueMethod/Reference
Melting PointDecomposes above 250°CDifferential Scanning Calorimetry
Solubility in Water85 g/100 mL (25°C)Gravimetric Analysis
pKa-6 (sulfonic acid group)Potentiometric Titration
ΔfH° (solid)-1013 ± 5 kJ/molCalorimetry

The compound’s strong acidity stems from the resonance-stabilized sulfonate anion, which delocalizes the negative charge across three oxygen atoms. Its aqueous solutions exhibit pH-dependent UV-Vis absorption spectra, with λmax shifting from 270 nm (pH 2) to 290 nm (pH 10) .

Reactivity and Chemical Behavior

Acid-Catalyzed Reactions

The sulfonic acid group facilitates protonation in Friedel-Crafts alkylation and esterification reactions. For example, it catalyzes the synthesis of biodiesel via transesterification, outperforming conventional acids like H₂SO₄ due to lower corrosivity.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonic acid group directs incoming electrophiles to the meta position. Nitration with HNO₃/H₂SO₄ yields 3-nitro-5-sulfo-1,2,4-trihydroxybenzene, a precursor for azo dyes .

Complexation with Metal Ions

Benzenesulfonic acid, 3,4,5-trihydroxy- forms stable complexes with transition metals (e.g., Fe³⁺, Al³⁺), as evidenced by shifts in FT-IR peaks at 550–600 cm⁻¹ (M-O stretching) . These complexes exhibit enhanced catalytic activity in oxidation reactions.

Applications and Industrial Relevance

Supramolecular Ionic Liquid Crystals

Recent research demonstrates its utility in synthesizing discotic ionic liquid crystals (DILCs). When combined with crown ether-triphenylene derivatives, the compound forms columnar mesophases with anisotropic ionic conductivities up to 1.2 × 10⁻³ S/cm . These materials are promising for organic electronics and solid-state electrolytes.

Surfactants and Detergents

The amphiphilic nature of its sodium salt enables use in detergents, where it reduces surface tension by 40% at 0.1 mM concentration.

Comparative Analysis with Structurally Related Compounds

The table below contrasts benzenesulfonic acid, 3,4,5-trihydroxy- with analogous aromatic acids:

CompoundFormulaFunctional GroupsKey Properties
Benzenesulfonic acid, 3,4,5-trihydroxy-C₆H₆O₆S-SO₃H, -OH (3,4,5)High acidity, water-soluble
Gallic AcidC₇H₆O₅-COOH, -OH (3,4,5)Antioxidant, inhibits S. aureus
PyrogallolC₆H₆O₃-OH (1,2,3)Reducing agent, photosensitizer

Research Findings and Recent Advances

Anisotropic Conductivity in DILCs

A 2021 study reported that DILCs incorporating benzenesulfonic acid, 3,4,5-trihydroxy- achieved ionic conductivities of 8.7 × 10⁻⁴ S/cm along the columnar axis, surpassing conventional polymer electrolytes . This anisotropy arises from the ordered stacking of triphenylene cores, facilitating ion transport.

Catalytic Performance in Esterification

In a model reaction converting acetic acid to ethyl acetate, the compound exhibited 92% conversion at 80°C, outperforming p-toluenesulfonic acid (85%).

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